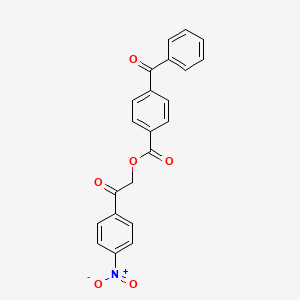![molecular formula C32H24ClNO6S B15010635 ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15010635.png)
ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a phenylprop-2-enamido group, and a chlorobenzenesulfonyl moiety. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the benzofuran core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The phenylprop-2-enamido group is then introduced through a condensation reaction with an appropriate amine derivative. Finally, the chlorobenzenesulfonyl group is added via a sulfonylation reaction using chlorobenzenesulfonyl chloride as the reagent .
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Analyse Des Réactions Chimiques
ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonyl amides. Similar compounds include:
- ETHYL (2E)-2-(4-FLUOROBENZYLIDENE)-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- ETHYL (2E)-2-[(CARBAMOYLAMINO)IMINO]-3-(4-CHLOROBENZENESULFONYL)PROPANOATE
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of ETHYL 5-[(2E)-N-(4-CHLOROBENZENESULFONYL)-3-PHENYLPROP-2-ENAMIDO]-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C32H24ClNO6S |
|---|---|
Poids moléculaire |
586.1 g/mol |
Nom IUPAC |
ethyl 5-[(4-chlorophenyl)sulfonyl-[(E)-3-phenylprop-2-enoyl]amino]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C32H24ClNO6S/c1-2-39-32(36)30-27-21-25(16-19-28(27)40-31(30)23-11-7-4-8-12-23)34(29(35)20-13-22-9-5-3-6-10-22)41(37,38)26-17-14-24(33)15-18-26/h3-21H,2H2,1H3/b20-13+ |
Clé InChI |
GMQPWMPNPWFESA-DEDYPNTBSA-N |
SMILES isomérique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15010557.png)


![2-bromo-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B15010599.png)


![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
![4,6-Bis(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15010622.png)
![(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B15010628.png)
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B15010637.png)
![methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15010644.png)
![N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)
